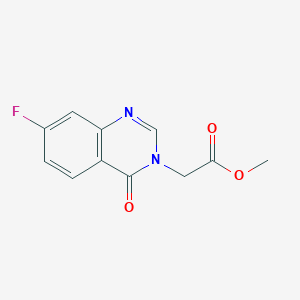

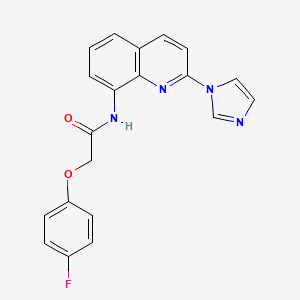

![molecular formula C8H16ClNO B2417445 (1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride CAS No. 2187426-23-7](/img/structure/B2417445.png)

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

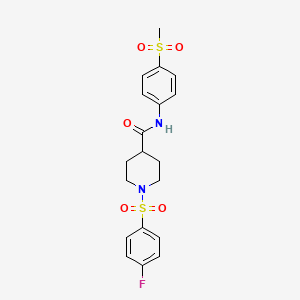

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride, commonly known as cocaine, is a potent central nervous system stimulant and a Schedule II drug under the Controlled Substances Act. Cocaine is derived from the leaves of the coca plant and has been used for various medicinal purposes. However, its high potential for abuse and addiction has led to its prohibition in most countries. In recent years, research has focused on understanding the mechanism of action and physiological effects of cocaine, as well as developing new methods for its synthesis.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride and its homologues like 8-Azabicyclo[3.2.1]octan-8-ol (ABOOL) and 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL) have been identified as stable compounds with potential catalytic applications. These hydroxylamines have demonstrated efficiency in catalyzing the oxidation of various secondary alcohols to their corresponding ketones. This process utilizes molecular oxygen in ambient air as the terminal oxidant and copper cocatalysts at room temperature, showcasing a sustainable and mild approach to alcohol oxidation (Toda et al., 2023).

Chemical Synthesis and Structural Analysis

The compound and its related structures have been the subject of extensive synthetic and structural studies. For instance, reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles have led to the formation of various compounds, including oximes, hydrazones, and azines. This highlights the compound's versatility in organic synthesis and its potential to yield a range of structurally diverse derivatives (Moskalenko & Boev, 2009).

Potential Pharmacological Applications

Research has also explored the potential pharmacological applications of analogs of 3-azabicyclo[3.3.1]nonanes. For instance, synthetic analogs such as 3-(2-hydroxyethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene and N-(2-hydroxyethyl)cytosine have been studied for their antiarrhythmic activity, demonstrating the biomedical relevance of these structures (Khisamutdinova et al., 2004).

Molecular Modeling and Inhibitor Activity

The compound's derivatives have been used in molecular modeling studies to predict and confirm in vitro inhibitor activity, highlighting its significance in drug design and development. For instance, the inhibitor activity of 3-imino-2,4-diazabicyclo[3.3.1]nonan-1-ol hydrochloride was studied using molecular modeling and confirmed through experiments, providing insights into its potential therapeutic applications (Plotnikova et al., 2013).

Eigenschaften

IUPAC Name |

(1S,5S,8R)-2-azabicyclo[3.3.1]nonan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-3-4-9-7(8)5-6;/h6-10H,1-5H2;1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEYQFBKIDKRQZ-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CC1CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]2C[C@@H]1CCN2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

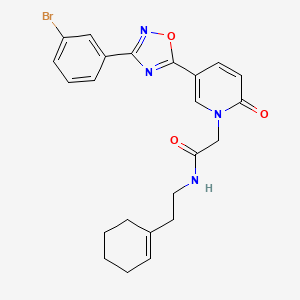

![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)

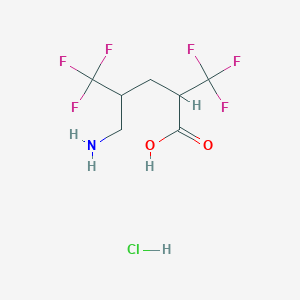

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2417370.png)

![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

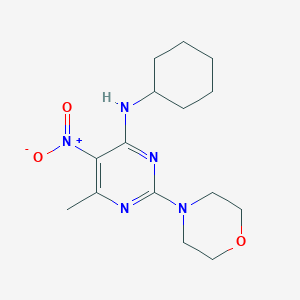

![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2417378.png)